N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound is an ethanediamide (oxamide) derivative featuring three distinct pharmacophores:
- A 4-methylpiperazine moiety, commonly associated with receptor-binding modulation (e.g., dopamine, serotonin).
- A morpholin-4-yl-ethyl chain, contributing to solubility and metabolic stability.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O3/c1-26(2)20-6-4-19(5-7-20)21(29-12-10-27(3)11-13-29)18-25-23(31)22(30)24-8-9-28-14-16-32-17-15-28/h4-7,21H,8-18H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAOOPRSSNWNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide exhibit significant anticancer properties. A study published in MDPI demonstrated that piperazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The compound's structural features may enhance its binding affinity to cancer-related targets.
Antiviral Properties
The compound has shown promise as an antiviral agent. A study highlighted the effectiveness of related compounds in inhibiting viral replication, particularly against pathogenic bacteria and viruses . The presence of amide groups in the structure is believed to play a crucial role in enhancing its antiviral activity.
Neurological Applications
This compound may also have applications in treating neurological disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, potentially aiding in conditions such as depression and anxiety . The piperazine and morpholine components are particularly relevant due to their known effects on serotonin receptors.
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of piperazine derivatives, researchers synthesized several compounds based on the structure of this compound. The results showed that these derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related compounds demonstrated that they effectively inhibited viral replication in vitro. The study revealed that modifications to the piperazine structure enhanced the compound's ability to disrupt viral entry into host cells . This suggests that this compound could serve as a lead compound for developing new antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-piperazinyl]ethyl}ethanediamide (): Synthesized via carbodiimide-mediated coupling of 4-methoxyphenylamine with a pre-functionalized piperazine intermediate .
- N-[2-(2-Furyl)-2-(morpholin-4-yl)ethyl]-N′-(2-methoxyethyl)ethanediamide (): Uses morpholine-ethylamine and furyl-ethylamine in a two-step amidation .
Key Differences :
- The target compound requires multi-step functionalization of both aromatic and heterocyclic groups.
- Morpholine-containing analogs (e.g., ) simplify synthesis by avoiding bulky substituents .
Pharmacological and Structural Comparisons
Receptor Affinity and Selectivity
- Target Compound : The 4-methylpiperazine and morpholine groups may confer dual affinity for dopamine D2/D3 and σ receptors, similar to compounds in and .
- N-(4-Methoxyphenyl)-...ethanediamide (): The 4-methylbenzoyl-piperazine group enhances selectivity for serotonin receptors (5-HT1A) over dopamine .
- Azetidinone-Piperazine Derivatives (): Exhibit β-lactamase inhibition, suggesting divergent antibacterial applications .
Physicochemical Properties
Key Observations :
Data Table: Structural and Functional Attributes
Q & A
Q. What are the optimal synthetic routes for synthesizing N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of the piperazine and morpholine moieties via nucleophilic substitution or coupling reactions.
- Use of coupling agents (e.g., EDC, HATU) for amide bond formation between the ethanediamide backbone and substituents .
- Optimization strategies include:
- Temperature control (e.g., 0–25°C for sensitive intermediates).
- Solvent selection (e.g., DMF or dichloromethane for solubility and reactivity).
- Purification via column chromatography or recrystallization to isolate high-purity products (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and stereochemistry (e.g., δ 2.3–3.5 ppm for morpholine/methylpiperazine protons) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., [M+H]⁺ ion matching theoretical values) .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition Assays : Test interactions with kinases or receptors (e.g., IC₅₀ determination using fluorescence-based assays) .
- Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines to assess cytotoxicity (e.g., IC₅₀ values in µM range) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or radioligand displacement assays for target validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?
- Methodological Answer :
- Systematic Substituent Variation : Modify the dimethylaminophenyl, methylpiperazine, or morpholinylethyl groups to assess impact on activity .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding interactions (e.g., hydrogen bonding with kinase active sites) .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to guide structural modifications (e.g., fluorination to reduce CYP450 metabolism) .
Q. How should researchers resolve conflicting data in biological activity across different assay systems?
- Methodological Answer :
- Replicate Under Standardized Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzyme assays) .
- Purity Reassessment : Confirm compound integrity via HPLC and NMR to rule out degradation artifacts .
Q. What computational strategies are effective for predicting this compound’s binding modes and off-target risks?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .
- Machine Learning Models : Train on kinase inhibitor datasets to predict selectivity (e.g., using Random Forest or DeepChem frameworks) .
- Off-Target Profiling : Use databases like ChEMBL to screen for similarity to known ligands of GPCRs or ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
